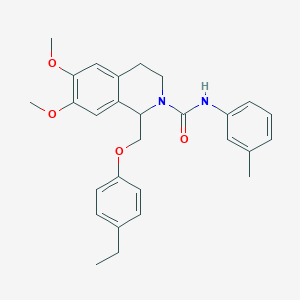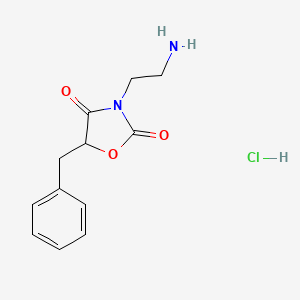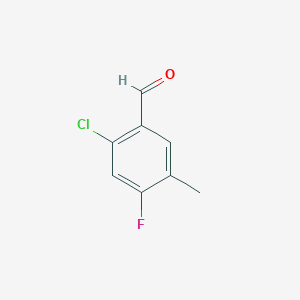
1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each with its own reactants, conditions, and products. The overall yield and efficiency of the synthesis can be evaluated by considering the yields of each step .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. By studying the reactions that the compound undergoes, chemists can learn about its reactivity and potentially develop new reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Isoquinoline derivatives have been the focus of various synthesis studies due to their significant biological activities. For instance, Aghekyan et al. (2015) reported the synthesis of propanediol derivatives from N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, highlighting the chemical flexibility and potential for further modification of isoquinoline compounds for various applications (Aghekyan et al., 2015).
Antitumor Activity
Isoquinoline derivatives have shown promising antitumor activities in preclinical studies. Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones and evaluated their antineoplastic activity, revealing some compounds with significant action against L1210 leukemia in mice (Liu et al., 1995).
Neurological Applications
Research into the neurological effects of isoquinoline derivatives has identified compounds with potential neuroleptic properties. Clarke et al. (1978) synthesized a series of hexahydro[1,4]oxazino[3,4-a]isoquinolines, with some showing neuroleptic activity in behavioral tests, indicating potential applications in treating neurological disorders (Clarke et al., 1978).
Binding Studies and Molecular Interactions
Isoquinoline derivatives have been explored for their binding capabilities and interactions with biological targets. Xu et al. (2005) investigated the binding of radiolabeled isoquinoline derivatives to sigma-2 receptors, offering insights into receptor-ligand interactions and potential therapeutic applications in imaging and treatment of psychiatric and neurological conditions (Xu et al., 2005).
Pharmacological Potential
The pharmacological potential of isoquinoline derivatives extends to various therapeutic areas, including cancer treatment, neurological disorders, and more. Hyafil et al. (1993) described the reversal of multidrug resistance by an isoquinoline derivative, indicating its potential as an adjunct therapy in cancer treatment (Hyafil et al., 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-5-20-9-11-23(12-10-20)34-18-25-24-17-27(33-4)26(32-3)16-21(24)13-14-30(25)28(31)29-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNTUYNVGDTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC(=C4)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)
![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)


![5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2477506.png)
amine](/img/structure/B2477508.png)

![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)


![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)
![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)